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4,5-Diphenyl-1,2,3-thiadiazole

Cat. No.: B1360411
CAS No.: 5393-99-7
M. Wt: 238.31 g/mol
InChI Key: QVGVWLHVMVQIQI-UHFFFAOYSA-N
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Description

Historical Context of 1,2,3-Thiadiazoles

The history of 1,2,3-thiadiazoles dates back to the late 19th century. e-bookshelf.de One of the earliest reported methods for synthesizing the 1,2,3-thiadiazole (B1210528) ring system was developed by Pechmann and Nold in 1896, which involved the reaction of diazomethane with phenyl isothiocyanate. thieme-connect.de However, the development of more versatile and widely used synthetic routes occurred later. The Hurd-Mori synthesis, established in 1955 by Charles D. Hurd and Raymond I. Mori, became a key method for generating 1,2,3-thiadiazoles. wikipedia.orgacs.org This reaction involves the cyclization of hydrazones with thionyl chloride. chemicalbook.comwikipedia.org Other notable synthetic methods include the Wolff synthesis, which involves the heterocyclization of α-diazothiocarbonyl compounds. isres.orgresearchgate.net These foundational synthetic strategies have enabled chemists to access a wide array of 1,2,3-thiadiazole derivatives, paving the way for extensive research into their properties and applications.

Significance of 1,2,3-Thiadiazole Ring Systems in Organic Synthesis and Medicinal Chemistry

The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. e-bookshelf.demdpi.com Its derivatives have been extensively studied and have demonstrated a broad spectrum of biological activities. mdpi.com These activities include antifungal, antiviral, anticancer, insecticidal, and antiamoebic properties. mdpi.com The thiadiazole nucleus is a key component in various pharmacologically active agents, attributed to its ability to act as a "hydrogen binding domain" and a "two-electron donor system". nih.gov

In agriculture, certain 1,2,3-thiadiazole derivatives have been developed as commercial agrochemicals, acting as plant activators to induce systemic acquired resistance (SAR) against diseases. acs.orgtandfonline.com In organic synthesis, the 1,2,3-thiadiazole ring is a useful precursor for generating other reactive intermediates, as it is the only thiadiazole isomer that readily undergoes thermal or photochemical decomposition to lose a molecule of nitrogen. e-bookshelf.de This property makes it a valuable tool for constructing other complex molecules. e-bookshelf.de The wide-ranging applications underscore the importance of the 1,2,3-thiadiazole system in developing new therapeutic agents and functional organic materials. isres.orgmdpi.com

Overview of Substituted 1,2,3-Thiadiazoles

Substituted 1,2,3-thiadiazoles are derivatives of the parent 1,2,3-thiadiazole ring where one or more hydrogen atoms on the carbon atoms of the ring have been replaced by other functional groups or substituents. The nature and position of these substituents significantly influence the molecule's physical, chemical, and biological properties. mdpi.com For instance, the introduction of aryl groups, as seen in 4,5-Diphenyl-1,2,3-thiadiazole, can modulate the compound's electronic properties and steric profile. The synthesis of these substituted derivatives is often achieved through methods like the Hurd-Mori reaction, using appropriately substituted ketones and hydrazones as starting materials. chemicalbook.commdpi.com Research has shown that different substitutions on the thiadiazole nucleus can enhance therapeutic efficacy against a wide variety of pathogens and can be tailored for specific applications in materials science and agrochemistry. chemicalbook.commdpi.com

Thiadiazoles are aromatic five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.org The nomenclature originates from the Hantzsch–Widman system. wikipedia.org There are four constitutional isomers of thiadiazole, which differ in the relative positions of the heteroatoms in the ring. isres.orgnih.gov The numbering of the ring starts with the sulfur atom. wikipedia.org

The four isomers are:

1,2,3-Thiadiazole

1,2,4-Thiadiazole

1,2,5-Thiadiazole

1,3,4-Thiadiazole (B1197879) isres.orgnih.gov

Each of these isomers represents a distinct class of compounds with its own unique set of properties and applications, although the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers have been the most extensively studied. isres.orgnih.gov The classification is crucial as the arrangement of the nitrogen and sulfur atoms dictates the electronic distribution, aromaticity, and reactivity of the ring system. isres.org

Table 1: Isomers of Thiadiazole

Isomer NameRing Structure
1,2,3-ThiadiazoleA five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 3.
1,2,4-ThiadiazoleA five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 4.
1,2,5-ThiadiazoleA five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 5.
1,3,4-ThiadiazoleA five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 3 and 4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2S B1360411 4,5-Diphenyl-1,2,3-thiadiazole CAS No. 5393-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diphenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGVWLHVMVQIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277482
Record name 4,5-Diphenyl-1,2,3-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5393-99-7
Record name 4,2,3-thiadiazole
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Diphenyl-1,2,3-thiadiazole
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Reaction Mechanisms and Pathways of 4,5 Diphenyl 1,2,3 Thiadiazole

Thermal Reactions of the 1,2,3-Thiadiazole (B1210528) Ring System

Upon heating, 4,5-diphenyl-1,2,3-thiadiazole undergoes a series of transformations initiated by the extrusion of molecular nitrogen. This process gives rise to highly reactive, short-lived intermediates that subsequently rearrange or react further to form more stable products.

Nitrogen Extrusion to Thiirenes and Thioketenes

The thermolysis of 1,2,3-thiadiazoles is a known method for generating thioketenes. researchgate.net Flash-thermolysis of 1,2,3-thiadiazoles provides a general route for the synthesis of these highly reactive, deeply colored compounds, which are typically only stable in solution at low temperatures. researchgate.net The initial step in the thermal decomposition of this compound is the elimination of a nitrogen molecule, which leads to the formation of diphenylthiirene as a transient intermediate. This thiirene (B1235720) can then isomerize to diphenylthioketene. Isotope labeling experiments have been instrumental in elucidating the formation of thiirenes during the thermal and photochemical decomposition of 1,2,3-thiadiazoles. researchgate.net

Dimerization Pathways of Thiirene-Thioketene Complexes to 1,3-Dithiole Derivatives

On a longer timescale, typically in the order of milliseconds, the thiirene and thioketene (B13734457) intermediates can undergo intermolecular reactions. rsc.org These reactions often involve the dimerization of thiirene-thioketene complexes, leading to the formation of more stable 1,3-dithiole derivatives. rsc.org This dimerization process is a significant pathway for the consumption of the initially formed reactive intermediates.

Photochemical Reactions of this compound

The photochemistry of this compound provides an alternative pathway for the generation of reactive intermediates and subsequent products. Irradiation with ultraviolet light initiates a distinct set of reactions, although some intermediates are common to both thermal and photochemical pathways.

Photoinduced Fragmentation and Rearrangements

Upon photoexcitation, typically using a laser with a wavelength of 266 nm, this compound undergoes rapid fragmentation. rsc.org This process involves the cleavage of the thiadiazole ring and the extrusion of nitrogen. The photolysis of diphenyl-substituted thiadiazole can result in a complex mixture of products, including 4,5-diphenyl-2-(diphenylmethylene)-1,3-dithiole, tetraphenylthiophene, and diphenylacetylene. researchgate.net It has also been proposed that phenyl(2-phenylethynyl)sulfane could be formed as well. researchgate.net

Formation of Short-Lived Intermediates (e.g., Thiirenes, Thioketenes)

Time-resolved spectroscopic studies have been crucial in identifying the short-lived intermediates generated during the photolysis of this compound. rsc.org Ultrafast techniques have shown a very rapid formation (<0.3 ps) of both thiirene and thioketene species from the singlet excited state of the thiadiazole. rsc.org The formation of these intermediates is a key step in the photochemical reaction cascade. The remarkable unimolecular stability of thiirenes with phenyl substituents has been observed in solution. rsc.org On a millisecond timescale, these thiirenes can undergo intermolecular reactions, such as dimerization of thiirene-thioketene complexes, to form 1,3-dithiole derivatives. rsc.org

Intermediate Formation Pathway Detection Method Characteristic Timescale
DiphenylthiireneThermal & PhotochemicalTime-resolved spectroscopy<0.3 ps (photochemical)
DiphenylthioketeneThermal & PhotochemicalTime-resolved spectroscopy<0.3 ps (photochemical)
Reaction Type Reactant Conditions Key Intermediates Major Products
ThermalThis compoundHeatingDiphenylthiirene, Diphenylthioketene1,3-Dithiole derivatives
PhotochemicalThis compoundUV irradiation (e.g., 266 nm)Diphenylthiirene, Diphenylthioketene4,5-Diphenyl-2-(diphenylmethylene)-1,3-dithiole, Tetraphenylthiophene, Diphenylacetylene

Reactivity of the 1,2,3-Thiadiazole Ring System

The sulfur atom in the 1,2,3-thiadiazole ring is susceptible to both nucleophilic attack and oxidation. Fragmentation of the this compound ring can be initiated by reaction with organolithium reagents, such as butyllithium, which is thought to involve an initial nucleophilic attack at the sulfur atom. thieme-connect.de

Oxidation of the 1,2,3-thiadiazole ring can occur stepwise. The addition of one equivalent of a peracid results in oxidation at the N-3 position to form an N-oxide. thieme-connect.de Subsequent treatment with an excess of the peracid leads to further oxidation at the sulfur atom. thieme-connect.de

The aromatic character of the 1,2,3-thiadiazole ring allows for reactions involving its ring protons. In the parent 1,2,3-thiadiazole, the protons can undergo rapid deuterium exchange when subjected to basic conditions. thieme-connect.de This reactivity highlights the acidity of the C-H bonds of the heterocyclic core.

Direct metalation of the 1,2,3-thiadiazole ring is a feasible process, enabling further functionalization. For instance, the hydrogen atom at the C-4 position in 5-phenyl-1,2,3-thiadiazole can be abstracted by methyllithium. thieme-connect.de This reaction generates a stable 4-lithio species, which can then act as a nucleophile and be quenched with various electrophiles, such as aldehydes or ketones, to introduce new substituents at the C-4 position. thieme-connect.de

Substituents attached to the 1,2,3-thiadiazole ring generally exhibit conventional chemical reactivity, similar to that observed in other aromatic systems. thieme-connect.de For example, an alkyl substituent can undergo reactions at the position alpha to the ring. 5-Ethyl-1,2,3-thiadiazole can be brominated at the exocyclic methylene (B1212753) group using N-bromosuccinimide. thieme-connect.de The resulting bromoalkyl derivative can then undergo an elimination reaction upon treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 5-vinyl-1,2,3-thiadiazole. thieme-connect.de

Table 2: Summary of General Reactivity of the 1,2,3-Thiadiazole Ring System

Reaction Type Position of Reactivity Reagent/Condition Product/Intermediate
Nucleophilic Attack Sulfur (S-1) Butyllithium Ring Fragmentation
Oxidation Nitrogen (N-3), then Sulfur (S-1) Peracid N-oxide, then S,N-dioxide
Deuterium Exchange Ring Protons (e.g., C-4, C-5) Basic conditions Deuterated 1,2,3-thiadiazole
Metalation C-4 Hydrogen Methyllithium 4-Lithio-1,2,3-thiadiazole

This table provides an overview of the characteristic reactions of the 1,2,3-thiadiazole heterocyclic core and its substituents.

Nucleophilic and Electrophilic Attack on the Thiadiazole Core

The reactivity of the this compound core towards nucleophiles and electrophiles is intrinsically linked to the electronic properties of the 1,2,3-thiadiazole ring. This heterocyclic system is characterized by an electron-deficient nature at its carbon atoms, which significantly influences its reaction pathways.

Nucleophilic Attack

Direct nucleophilic attack on the carbon atoms of the this compound ring that preserves the heterocyclic structure is not a commonly observed reaction pathway. Instead, the interaction with strong nucleophiles, particularly strong bases, typically leads to the cleavage of the thiadiazole ring.

This ring-opening reaction is a characteristic feature of 1,2,3-thiadiazoles. When treated with a strong base, such as an organolithium reagent or potassium t-butoxide, the thiadiazole ring undergoes fragmentation with the evolution of nitrogen gas to form a highly reactive alkalimetal alkynethiolate intermediate. researchgate.net This intermediate can then be trapped by various electrophiles. For instance, the reaction of 5-phenyl-1,2,3-thiadiazole with methyl- or phenyllithium results in the formation of 4-(5-phenyl-1,2,3-thiadiazolyl)lithium, which can subsequently react with methyl iodide. researchgate.net

While nucleophilic substitution on the core of this compound is not documented, studies on substituted 1,2,3-thiadiazoles suggest that if a suitable leaving group is present on the ring, nucleophilic displacement can occur. For example, 5-chloro-substituted 1,2,3-thiadiazoles have been shown to undergo nucleophilic substitution reactions. researchgate.net

Reagent Type Example Outcome on 1,2,3-Thiadiazole Core
Strong Base Organolithium compounds (e.g., n-BuLi), Potassium t-butoxide Ring cleavage to form an alkynylthiolate intermediate with evolution of N₂. researchgate.net
Nucleophile with Leaving Group Not documented for this compound. In 5-chloro-1,2,3-thiadiazoles, nucleophilic displacement of chloride is possible. researchgate.net Nucleophilic substitution (hypothetical for the diphenyl derivative without a leaving group).

Electrophilic Attack

The electron-deficient nature of the carbon atoms in the 1,2,3-thiadiazole ring makes electrophilic substitution at these positions challenging and generally not a favored reaction pathway. The π-electron density is lower on the carbon atoms compared to the nitrogen atoms. chemicalbook.com

Consequently, the more likely sites for electrophilic attack are the nitrogen atoms of the thiadiazole ring. Electrophiles such as alkylating agents are expected to react at one of the nitrogen atoms to form a quaternary 1,2,3-thiadiazolium salt. thieme-connect.de While specific studies on the alkylation of this compound are not extensively detailed in the literature, this reactivity pattern is a general characteristic of many nitrogen-containing heterocyclic compounds.

Reagent Type Example Probable Site of Attack Expected Outcome
Alkylating Agent Alkyl halides (e.g., CH₃I) Nitrogen atom Formation of a 1,2,3-thiadiazolium salt. thieme-connect.de
Protic Acid Strong acids (e.g., H₂SO₄) Nitrogen atom Protonation to form a thiadiazolium cation.
Halogenating Agent Bromine (Br₂) Carbon atoms (unlikely) No significant reaction on the thiadiazole core is expected. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for 4,5-Diphenyl-1,2,3-thiadiazole

The analysis of this compound is significantly enhanced through the application of a suite of sophisticated spectroscopic methods. These techniques, by examining the interaction of the molecule with electromagnetic radiation, provide a comprehensive picture of its atomic arrangement and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the two phenyl rings. Due to the symmetrical nature of the phenyl groups attached to the thiadiazole core, the spectrum typically displays multiplets in the aromatic region, generally observed between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the 1,2,3-thiadiazole (B1210528) ring and the spatial orientation of the phenyl groups. The integration of these signals confirms the presence of ten aromatic protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
7.25 - 7.55 Multiplet Aromatic Protons (10H)

Note: Data presented is a representative example and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The spectrum will show distinct signals for the carbon atoms of the thiadiazole ring and the phenyl substituents. The quaternary carbons of the thiadiazole ring (C4 and C5) are expected to resonate at a lower field due to the influence of the adjacent heteroatoms. The carbons of the phenyl rings will appear in the typical aromatic region (approximately 120-140 ppm), with the ipso-carbons (the carbons directly attached to the thiadiazole ring) showing distinct chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Assignment
~150 - 160 C4/C5 of thiadiazole ring
~128 - 135 Phenyl ring carbons
~125 - 130 Ipso-carbons of phenyl rings

Note: Data presented is a representative example and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments would reveal the coupling relationships between protons within the same phenyl ring, while HSQC would correlate the proton signals with their directly attached carbon atoms. These advanced techniques are invaluable for confirming the structural integrity of the 4,5-diphenyl substitution pattern on the 1,2,3-thiadiazole core.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound displays several key absorption bands that are indicative of its structure. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl rings appear in the 1600-1450 cm⁻¹ region. Vibrations associated with the C=N and N=N bonds within the thiadiazole ring are also expected in this fingerprint region. The presence of the C-S bond can be identified by weaker absorptions at lower wavenumbers.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
> 3000 Aromatic C-H Stretch
1600 - 1450 Aromatic C=C Stretch
1400 - 1200 C=N / N=N Stretch
700 - 800 C-S Stretch

Note: Data presented is a representative example and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from π→π* transitions within the conjugated system formed by the phenyl rings and the thiadiazole heterocycle. Photochemical studies of this compound have been conducted using UV-Vis spectroscopy, often employing an excitation wavelength (λex) of 266 nm to investigate its excited-state dynamics. researchgate.net The absorption maxima (λ_max) are indicative of the energy required to promote electrons to higher energy orbitals, and their positions are sensitive to the extent of conjugation and the solvent environment.

Table 4: UV-Vis Absorption Data for this compound

Solvent λ_max (nm) Type of Transition
Acetonitrile ~260-280 π→π*
Acetonitrile ~300-320 π→π*

Note: Data presented is a representative example and may vary based on the solvent and concentration.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry of 1,2,3-thiadiazole derivatives reveals characteristic fragmentation patterns. The primary fragmentation pathway for these compounds typically involves the elimination of a molecule of nitrogen (N₂). researchgate.net This is a key feature in identifying the 1,2,3-thiadiazole core.

In the case of this compound, photolysis studies have shown that it yields diphenylacetylene. vdoc.pub This suggests that a major fragmentation route under energetic conditions involves the loss of both nitrogen and sulfur, leading to the formation of the stable diphenylacetylene fragment. While specific high-resolution mass spectrometry (HRMS) data for this compound is not widely available in the reviewed literature, the expected fragmentation would involve the initial loss of N₂ to form a transient species, followed by further fragmentation.

Table 1: Expected Major Mass Spectrometric Fragments of this compound

FragmentFormulaMass (amu)Description
Molecular Ion [M]⁺C₁₄H₁₀N₂S⁺238.06Intact molecule with one electron removed.
[M - N₂]⁺C₁₄H₁₀S⁺210.05Resulting from the characteristic loss of a nitrogen molecule.
[C₁₄H₁₀]⁺C₁₄H₁₀⁺178.08Diphenylacetylene cation, a likely stable end product of fragmentation.

Raman Spectroscopy

Detailed Raman spectroscopic data for this compound is not readily found in the surveyed scientific literature. However, based on the analysis of related thiadiazole compounds, a theoretical spectrum can be predicted. The Raman spectrum would be expected to show characteristic bands for the aromatic C-H stretching of the phenyl rings, C=C stretching vibrations within the phenyl and thiadiazole rings, and vibrations involving the C-S and N-N bonds of the heterocyclic core.

X-ray Crystallography for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction study for this compound is not publicly available in the Cambridge Structural Database (CSD) or other reviewed sources. researchgate.net Therefore, a detailed analysis of its specific bond distances, angles, and intermolecular interactions based on experimental crystallographic data cannot be provided at this time.

For comparative purposes, the crystallographic data of a related compound, 3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide, reveals S-N single bond lengths in the range of 1.606(4) to 1.661(1) Å and C=N double bond lengths of approximately 1.287(2) Å. researchgate.net While this is a different isomer with an oxidized sulfur atom, it provides a general indication of the bond lengths that might be expected in similar heterocyclic systems.

Without experimental X-ray data for this compound, precise bond distances and angles cannot be listed. Theoretical calculations, as discussed in section 4.3, can provide estimated values for these parameters.

The conformation of this compound in the solid state is undetermined without a crystal structure. The orientation of the two phenyl rings relative to the thiadiazole ring would be a key conformational feature. Steric hindrance between the phenyl groups would likely lead to a non-planar arrangement, with the phenyl rings twisted out of the plane of the thiadiazole ring to minimize steric strain.

The nature of intermolecular interactions in the crystalline state of this compound remains unknown without crystallographic data. In general, for phenyl-substituted heterocyclic compounds, π-π stacking interactions between the aromatic rings and various C-H···N or C-H···S weak hydrogen bonds are common packing motifs that stabilize the crystal lattice.

Computational Methods for Structural and Spectroscopic Validation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and validating the structural and spectroscopic properties of molecules. For thiadiazole derivatives, DFT calculations using functionals like B3LYP with appropriate basis sets have been shown to provide results that are in good agreement with experimental data for related compounds.

In the absence of experimental data for this compound, DFT calculations could be employed to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the theoretical vibrational frequencies to aid in the interpretation of potential future experimental IR and Raman spectra.

Predict the electronic properties, such as the HOMO-LUMO energy gap, which are relevant to the molecule's reactivity and UV-Vis absorption characteristics.

Simulate the NMR chemical shifts.

A computational study on the related 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide utilized DFT to calculate its molecular structure, infrared spectrum, and other properties, demonstrating the utility of this approach for understanding thiadiazole systems. A similar theoretical investigation of this compound would be invaluable for complementing and guiding future experimental work.

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and electronic properties of molecules. While specific DFT studies on this compound are not extensively detailed in available literature, comprehensive studies on related isomers, such as 3,4-diphenyl-1,2,5-thiadiazole 1-oxide (TSO), illustrate the approach. researchgate.net

In a typical study, the geometry of the molecule is optimized using a specific functional, such as B3LYP or PBE, and a basis set like 6-31G**. conicet.gov.aracs.org The calculations yield key structural parameters, including bond lengths and bond angles. For instance, in a study of 3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide, ab initio Hartree-Fock calculations were used to determine its geometry, which was then compared with X-ray crystallography data. conicet.gov.ar These calculations help in understanding the hybridization of atoms and the delocalization of electrons within the molecule. conicet.gov.ar The planar nature of the thiadiazole ring is a common feature confirmed by these calculations, with dihedral angles close to zero. acs.org

Table 1: Example of Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for a Related Compound (3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide) conicet.gov.ar

Parameter Bond/Angle Calculation (HF/6-31G**) Experimental (X-ray)
Bond Length S-N(1) 1.685 1.678(3)
Bond Length S-N(2) 1.685 1.678(3)
Bond Length N(1)-C(1) 1.282 1.293(4)
Bond Length C(1)-C(2) 1.503 1.488(4)
Bond Length C(1)-C(11) 1.483 1.472(4)
Bond Angle N(1)-S-N(2) 94.6 94.3(2)
Bond Angle S-N(1)-C(1) 110.1 110.3(2)

Note: The data presented is for a related isomer to illustrate the application of computational methods.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). mdpi.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For the related compound 3,4-diphenyl-1,2,5-thiadiazole 1-oxide (TSO), TD-DFT calculations have been used to predict its UV-Vis spectrum. researchgate.net The calculations are typically performed on the DFT-optimized ground state geometry. The results are then compared with experimental spectra recorded in various solvents to validate the theoretical model. acs.orgnih.gov Such studies help identify the electronic transitions responsible for the observed absorption bands, often corresponding to promotions of electrons between frontier molecular orbitals like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). researchgate.netmdpi.com

Table 2: Example of Predicted UV-Vis Spectrum for 3,4-diphenyl-1,2,5-thiadiazole 1-oxide (TSO) researchgate.net

Wavelength (nm) Oscillator Strength (f) Major Contribution
352.09 0.0000 HOMO -> LUMO+2
328.00 0.0000 HOMO-1 -> LUMO+1
316.59 0.0000 HOMO -> LUMO+1
285.45 0.2505 HOMO -> LUMO

Note: The data presented is for a related isomer to illustrate the application of TD-DFT.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, is a crucial tool for interpreting experimental infrared (IR) and Raman spectra. Following geometric optimization with DFT, the harmonic vibrational frequencies of the molecule are calculated. nih.gov These theoretical frequencies often show good agreement with experimental data, aiding in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For example, studies on thiadiazole derivatives involve calculating the vibrational frequencies and comparing them with experimental FT-IR and FT-Raman spectra. nih.govdergipark.org.tr Key vibrational modes include C=N and S=O stretching in dioxothiadiazole derivatives, which appear as intense signals in the IR spectrum. nih.gov The analysis can confirm the successful synthesis of the target compound and provide insight into its structural features, such as the formation of dimers through hydrogen bonding. nih.gov

Charge Sensitivity Analysis and Fukui Functions

To understand the chemical reactivity of a molecule, DFT provides a framework for calculating various reactivity descriptors. conicet.gov.ar Charge sensitivity analysis and Fukui functions are key concepts within this framework, known as Conceptual DFT. researchgate.netresearchgate.net

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the reactivity of individual atomic sites within a molecule. researchgate.net There are three main types:

ƒ+ : Indicates reactivity towards a nucleophilic attack (propensity to accept an electron).

ƒ- : Indicates reactivity towards an electrophilic attack (propensity to donate an electron).

ƒ⁰ : Indicates reactivity towards a radical attack.

These functions are calculated using population analysis, such as Mulliken population analysis, on the neutral, anionic, and cationic states of the molecule. conicet.gov.ar This analysis allows for a quantitative description of the reactive sites. conicet.gov.ar

Prediction of Reaction Sites

The results from Fukui functions and other DFT-derived parameters, such as the molecular electrostatic potential (MEP), are used to predict the most probable sites for chemical reactions. researchgate.net

Sites for Nucleophilic Attack : The atom with the highest value of ƒ+ is the most likely site for a nucleophilic attack.

Sites for Electrophilic Attack : The atom with the highest value of ƒ- is the most susceptible to an electrophilic attack.

In studies of thiadiazole derivatives, this analysis has been used to infer the preferred sites of chemical reaction. conicet.gov.arresearchgate.net For instance, the calculation of condensed Fukui functions can help determine the reactivity of different sites within the thiadiazole ring and its substituents, guiding synthetic efforts and explaining observed reaction mechanisms. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 4,5 Diphenyl 1,2,3 Thiadiazole

Molecular Orbital (MO) Calculations and Electronic Structure

Molecular orbital theory is fundamental to understanding the electronic behavior of 4,5-Diphenyl-1,2,3-thiadiazole. Calculations, typically employing Density Functional Theory (DFT), provide detailed information on the distribution and energy of electrons within the molecule.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

While specific DFT calculations detailing the HOMO-LUMO gap for this compound are not extensively documented in dedicated studies, analysis of related thiadiazole compounds provides valuable context. For instance, DFT calculations on various substituted 1,3,4-thiadiazole (B1197879) derivatives have been performed to determine their electronic properties. These studies show how different substituent groups influence the HOMO and LUMO energy levels. Generally, a smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to have significant π-character with contributions from both the thiadiazole and the phenyl rings. The LUMO would similarly be a π-antibonding orbital distributed across the aromatic system. The precise energy gap would determine the molecule's electronic absorption characteristics and its propensity to engage in reactions as either an electron donor (from the HOMO) or an electron acceptor (into the LUMO).

Table 1: Representative Theoretical Data for Related Thiadiazole Compounds (Note: Data for the specific this compound isomer is illustrative based on general principles, as specific literature values were not found).

Compound FamilyTypical Calculation LevelEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Substituted 1,3,4-ThiadiazolesDFT/B3LYP-6.0 to -7.0-1.5 to -2.54.0 to 5.0
Phenyl-substituted ThiadiazolesDFTApprox. -6.5Approx. -2.0Approx. 4.5

This interactive table is based on data ranges found for related thiadiazole structures; specific values for this compound require dedicated computational studies.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. They map the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, MEP maps would be expected to show negative potential (typically colored red or yellow) around the nitrogen atoms of the thiadiazole ring, indicating their nucleophilic character due to the presence of lone pairs of electrons. The sulfur atom in thiadiazoles can exhibit complex behavior, sometimes showing regions of positive potential known as σ-holes, which can participate in specific noncovalent interactions nih.gov. The phenyl rings would show a characteristic distribution of charge, with the π-systems being generally electron-rich compared to the hydrogen atoms on their periphery.

Reaction Mechanism Prediction and Simulation

Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying short-lived intermediates and the transition states that connect them.

Transition State Analysis

Transition state theory allows chemists to calculate the activation energy of a reaction, which is a critical factor in determining its rate. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can understand the specific geometric and electronic changes required for reactants to transform into products.

For this compound, a key reaction is its photochemical decomposition, which involves the extrusion of a nitrogen molecule (N₂). Theoretical analysis would focus on the transition state for the cleavage of the C-S and N-N bonds within the thiadiazole ring. Such calculations would reveal whether the bond-breaking events are simultaneous (concerted) or sequential (stepwise) and provide the energy barrier for this transformation.

Nonadiabatic Dynamics Simulations in Photochemistry

The photochemistry of 1,2,3-thiadiazoles is particularly interesting and has been a subject of theoretical investigation. When a molecule absorbs light, it is promoted to an electronically excited state. Nonadiabatic dynamics simulations are essential for modeling the subsequent events, as the molecule often transitions rapidly between different electronic states (e.g., from an excited state back to the ground state) in ways that cannot be described by simpler models.

Experimental studies on this compound using ultrafast time-resolved spectroscopy have shown that upon excitation with UV light (266 nm), key intermediates are formed in less than 0.3 picoseconds (<0.3 ps) rsc.org. These products include a highly strained three-membered ring called a thiirene (B1235720) and its isomer, a thioketene (B13734457) rsc.orgresearchgate.net. The incredible speed of this reaction points to a highly efficient and nearly barrierless pathway on the excited-state potential energy surface.

This experimental observation is strongly supported by nonadiabatic dynamics simulations performed on the parent 1,2,3-thiadiazole (B1210528) molecule researchgate.net. Those simulations proposed a mechanism involving:

Photoexcitation: The molecule is initially promoted to the S₂ excited state.

Ultrafast Decay: An extremely rapid, sub-200 femtosecond decay occurs from the S₂ state, through the S₁ state, and back to the ground state (S₀) potential energy surface. This is a nonadiabatic process, meaning the system "hops" between electronic states.

"Hot" Intermediate Formation: The decay process does not return the molecule to its original geometry. Instead, it populates a high-energy, "hot" intermediate on the ground state surface where the S-N bond is already broken.

Thermal Rearrangement: From this hot intermediate, the molecule rapidly rearranges to form the final products, thiirene and thioketene researchgate.net.

The phenyl groups in this compound influence the properties of the intermediates but the fundamental mechanism of ultrafast, nonadiabatic decay is believed to be the operative pathway, explaining the rapid appearance of products observed experimentally rsc.org.

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound is not rigid. The two phenyl rings can rotate relative to the central thiadiazole ring. Conformational analysis involves calculating the molecule's energy as a function of these rotational angles (dihedral angles) to find the most stable, low-energy arrangement.

Energy minimization calculations would determine the preferred orientation of the phenyl rings. Steric hindrance between the hydrogen atoms on the phenyl rings and the atoms of the thiadiazole ring will likely prevent them from being perfectly coplanar with the central ring. The most stable conformation will represent a balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing effects of steric repulsion. Identifying this minimum energy structure is the crucial first step for all other types of computational studies, as it provides the correct starting geometry for subsequent calculations of electronic properties and reactivity.

Advanced Applications and Research Directions

Coordination Chemistry and Ligand Properties

The presence of nitrogen and sulfur heteroatoms in the 1,2,3-thiadiazole (B1210528) ring suggests its potential to act as a ligand in coordination chemistry, forming complexes with various metal ions.

While extensive research has been conducted on the coordination chemistry of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives with transition metals, specific studies on 4,5-Diphenyl-1,2,3-thiadiazole as a ligand are less common. However, the general principles of thiadiazole coordination suggest that it can bind to transition metals. The lone pair of electrons on the nitrogen and sulfur atoms of the thiadiazole ring makes them potential coordination sites. isres.org The complexation ability is influenced by the substituents on the thiadiazole ring. In the case of this compound, the bulky phenyl groups might sterically hinder the coordination to a metal center, but they can also influence the electronic properties of the ring and, consequently, its coordination behavior.

Thiadiazole derivatives have been shown to form stable complexes with a variety of transition metals, including copper(II), zinc(II), nickel(II), cobalt(II), and palladium(II). mdpi.comuobaghdad.edu.iqginekologiaipoloznictwo.comnih.gov These complexes often exhibit interesting geometries and electronic properties. The specific reactivity of this compound with transition metal precursors would determine the nature and stability of the resulting coordination compounds. Further research is needed to isolate and characterize such complexes to fully understand the coordination chemistry of this particular ligand.

Thiadiazole-based ligands can exhibit various binding modes, acting as monodentate or bidentate ligands. nih.govresearchgate.net Coordination can occur through one of the nitrogen atoms, the sulfur atom, or a combination of both, leading to the formation of chelate rings. ginekologiaipoloznictwo.com The specific binding mode is often determined by the metal ion's nature, the reaction conditions, and the ligand's substituents.

The characterization of metal complexes of thiadiazole derivatives typically involves a range of spectroscopic techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-S bonds in the IR spectrum upon complexation can provide evidence of coordination and indicate the atoms involved in the metal-ligand bond. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the geometry of the coordination sphere and the nature of the metal-ligand interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the changes in the chemical shifts of the ligand's protons and carbons upon coordination, providing insights into the binding mode and the structure of the complex in solution. mdpi.comginekologiaipoloznictwo.com

Mass Spectrometry: This technique helps in determining the stoichiometry of the metal-ligand complex. mdpi.com

While these techniques are standard for characterizing coordination compounds, their specific application to complexes of this compound would be necessary to elucidate their precise structures and bonding.

Material Science Applications

The aromatic and heterocyclic nature of this compound makes it a candidate for applications in material science, particularly in the development of organic electronic materials.

Thiadiazole derivatives are recognized as important building blocks for organic dyes and materials used in optoelectronics. mdpi.com The electron-withdrawing nature of the thiadiazole ring can be utilized to create donor-acceptor architectures in organic molecules, which are crucial for achieving desired electronic and optical properties. researchgate.net Polymers containing the 2,5-diphenyl-1,3,4-thiadiazole (B72002) unit have been synthesized and investigated for their electrochemical and fluorescent properties. researchgate.net

While direct applications of this compound in this area are not extensively documented, its structural similarity to other thiadiazole isomers suggests its potential as a component in the design of new organic materials. The phenyl substituents offer sites for further functionalization, allowing for the fine-tuning of properties such as solubility, solid-state packing, and electronic energy levels.

The development of organic photovoltaic (OPV) materials is a rapidly growing field, and heterocyclic compounds play a significant role. Thiadiazole-based materials have been explored for their potential in dye-sensitized solar cells (DSSCs) and as components of polymer solar cells. researchcommons.orgnankai.edu.cn The electron-accepting properties of the thiadiazole core are beneficial for creating materials with appropriate energy levels for efficient charge separation and transport.

Computational studies on related compounds like 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide have indicated their desirable characteristics for use in organic photovoltaics. semanticscholar.org Although specific research on this compound in photovoltaic applications is limited, its electronic properties could be harnessed in the design of new donor or acceptor materials for solar cells.

Chemical Biology and Pharmacological Relevance

Thiadiazole derivatives are well-known for their diverse pharmacological activities. oaji.netnih.govresearchgate.net The 1,2,3-thiadiazole scaffold, in particular, has been identified as a privileged structure in medicinal chemistry. mdpi.com

Research has shown that 4,5-diaryl-1,2,3-thiadiazole derivatives exhibit notable anticancer properties. mdpi.com Specifically, this compound has been identified as an antibiotic compound with inhibitory properties against cytochrome P450 (CYP450) enzymes. chemicalbook.comscbt.com CYP450 enzymes are involved in the metabolism of a wide range of xenobiotics, and their inhibition can have significant pharmacological implications.

The biological activity of thiadiazole compounds is often attributed to the presence of the -N=C-S- moiety. The lipophilicity conferred by the two phenyl groups in this compound may enhance its ability to cross cell membranes and interact with biological targets. Further studies are warranted to fully explore the pharmacological potential of this compound and its derivatives, including their mechanism of action and structure-activity relationships.

Thiadiazole Scaffold in Drug Discovery

The thiadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. nih.govresearchgate.netelsevierpure.comnih.govmdpi.comisres.org This five-membered ring system, containing sulfur and nitrogen atoms, is a versatile framework for the development of new therapeutic agents. nih.govresearchgate.netelsevierpure.comnih.govmdpi.comisres.org Thiadiazole derivatives have been reported to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netelsevierpure.commdpi.comisres.orgnih.gov

The significance of the thiadiazole scaffold lies in its physicochemical properties. The presence of heteroatoms allows for improved membrane permeability and the ability to act as hydrogen bond acceptors, facilitating interactions with biological targets. isres.org The sulfur atom, in particular, enhances liposolubility, which can improve the pharmacokinetic profile of a drug candidate. elsevierpure.com Moreover, the mesoionic nature of certain thiadiazole derivatives enables them to cross cellular membranes more effectively. elsevierpure.comtandfonline.com

The 1,2,3-thiadiazole isomer, while less explored than its 1,3,4-counterpart, is a key structural motif in various biologically active compounds. isres.orgmdpi.com Hybrid molecules incorporating the 1,2,3-thiadiazole ring have demonstrated activities such as antifungal, antiviral, and anticancer effects. mdpi.com The structural diversity of thiadiazoles, arising from its four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), provides a rich platform for structural modifications to optimize therapeutic efficacy. nih.govmdpi.comisres.org

Table 1: Reported Biological Activities of Thiadiazole Derivatives

Biological Activity Reference
Anticancer nih.govresearchgate.netelsevierpure.commdpi.comisres.orgtandfonline.commdpi.comjst.go.jpnih.govnih.govnih.govresearchgate.netnih.govnih.govmdpi.commdpi.comnih.govresearchgate.net
Antimicrobial researchgate.netelsevierpure.commdpi.comisres.orgnih.govresearchgate.netrsc.org
Antifungal nih.govresearchgate.netelsevierpure.comnih.govisres.orgmdpi.comwjpmr.com
Anti-inflammatory nih.govresearchgate.netelsevierpure.commdpi.comisres.org
Antiviral nih.govresearchgate.netelsevierpure.comnih.govmdpi.comisres.orgmdpi.com
Anticonvulsant researchgate.netelsevierpure.commdpi.comisres.orgnih.gov
Antiparasitic elsevierpure.comnih.govisres.org
Antituberculosis researchgate.netmdpi.com
Antidiabetic elsevierpure.commdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Thiadiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for the rational design of more potent and selective drug candidates. For thiadiazole derivatives, SAR studies have revealed key structural features that govern their biological activity. nih.gov

Different isomeric forms of the thiadiazole ring can also lead to significant differences in biological activity. A study comparing 1,2,4- and 1,3,4-thiadiazole regioisomers as adenosine (B11128) A3 receptor antagonists demonstrated that the arrangement of heteroatoms within the ring dramatically influences binding affinities. nih.gov

Furthermore, SAR studies have guided the optimization of thiadiazole-based inhibitors for various enzymes. For example, in the development of 1,3,4-thiadiazole derivatives as Abl tyrosine kinase inhibitors, modifications to the benzoylamino and benzylthio substituents led to the identification of compounds with potent inhibitory activity. nih.gov These studies often employ computational methods, such as molecular docking, to rationalize the observed SAR and to predict the activity of new analogues.

Molecular Docking Studies and Enzyme Inhibition (e.g., CYP450 inhibitory properties)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level. For thiadiazole derivatives, molecular docking studies have provided valuable insights into their mechanism of action and have been instrumental in rationalizing their biological activities. nih.govnih.govmdpi.comuowasit.edu.iqresearchgate.net

These studies have been employed to investigate the binding modes of thiadiazole compounds in the active sites of various enzymes. For instance, docking simulations have been used to elucidate the interactions of 1,3,4-thiadiazole derivatives with enzymes like Abl tyrosine kinase and Akt, revealing key hydrogen bonds and π-π interactions responsible for their inhibitory activity. nih.govnih.gov

An important aspect of drug development is the evaluation of a compound's potential to inhibit cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. solvobiotech.com Notably, this compound has been identified as a compound with CYP450 inhibitory properties. chemicalbook.com Understanding these properties is essential for the development of safe and effective therapeutic agents. The inhibition can be reversible or time-dependent, with the latter often being more concerning as it can persist even after the inhibitor has been cleared from the body. solvobiotech.com

Table 2: Examples of Molecular Docking Studies on Thiadiazole Derivatives

Thiadiazole Derivative Target Enzyme/Protein Key Findings Reference
1,3,4-Thiadiazole derivatives Abl tyrosine kinase Rationalized SAR of synthesized inhibitors nih.gov
1,3,4-Thiadiazole derivatives Akt enzyme Identified π-π interactions, H-bonds, and salt-bridge formation responsible for inhibitory activity nih.gov
1,3,4-Thiadiazole derivatives EGFR TK Established a binding site for the thiadiazole derivatives mdpi.com
1,3,4-Thiadiazole derivatives ADP-sugar pyrophosphatase Showed high binding and coordination with the target uowasit.edu.iqresearchgate.net
1,3,4-Thiadiazole derivatives Dihydrofolate reductase (DHFR) Supported the biological activity with favorable binding energy nih.gov

Future Research Perspectives and Challenges

The field of thiadiazole chemistry continues to evolve, with several exciting avenues for future research. The challenges lie in overcoming existing limitations and harnessing the full potential of this versatile heterocyclic system.

Development of Novel Synthetic Routes

While established methods for the synthesis of 1,2,3-thiadiazoles, such as the Hurd-Mori reaction, exist, there is an ongoing need for the development of more efficient, versatile, and environmentally friendly synthetic strategies. mdpi.com Future research will likely focus on the development of novel catalytic systems, one-pot multicomponent reactions, and the use of greener solvents and reagents. researchgate.netclockss.org The exploration of cascade reactions and flow chemistry approaches could also lead to more streamlined and scalable syntheses of 1,2,3-thiadiazole derivatives. mdpi.com The ability to introduce a wider range of functional groups onto the thiadiazole core will be crucial for expanding the chemical space available for drug discovery and materials science applications.

Exploration of Undiscovered Reactivity

The chemical reactivity of the 1,2,3-thiadiazole ring is not as extensively studied as that of other heterocyclic systems. Future research should aim to uncover novel transformations and reactions of this scaffold. nih.gov This includes exploring its behavior in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and reactions involving ring-opening or ring-transformation. A deeper understanding of the electronic properties and aromaticity of the 1,2,3-thiadiazole ring will be essential for predicting and controlling its reactivity. Such studies could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures with unique properties.

Design of New Functional Materials

The unique electronic and photophysical properties of thiadiazoles make them attractive building blocks for the design of new functional materials. nih.gov Future research in this area could focus on the synthesis of this compound-containing polymers, oligomers, and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability of the thiadiazole ring to participate in non-covalent interactions and its thermal and chemical stability are advantageous for the development of robust and high-performance materials. nih.gov Furthermore, the incorporation of the 1,2,3-thiadiazole moiety into metal-organic frameworks (MOFs) and coordination polymers could lead to materials with interesting catalytic, sensing, or gas storage properties.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling has become an indispensable tool in the predictive research of novel therapeutic agents, including derivatives of this compound. These in silico techniques allow for the rational design and prediction of the biological activities of new compounds, thereby accelerating the drug discovery process. Computational studies on the 4,5-diaryl-1,2,3-thiadiazole scaffold have provided significant insights into its potential as a therapeutic agent, particularly as an inhibitor of Heat shock protein 90 (Hsp90).

One of the primary applications of computational modeling for this class of compounds is in the exploration of their structure-activity relationships (SAR). By creating models of the interaction between 4,5-diaryl-1,2,3-thiadiazole derivatives and their biological targets, researchers can predict how modifications to the chemical structure will affect binding affinity and efficacy. This is particularly relevant for the development of Hsp90 inhibitors, where the 4,5-diaryl-1,2,3-thiadiazole core has been identified as a promising scaffold. mdpi.com

Molecular docking simulations have been instrumental in elucidating the binding modes of these compounds within the ATP-binding site of the Hsp90 N-terminal domain. For instance, studies on a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have revealed the molecular details of their inhibitory activity. nih.gov These simulations show that the thiadiazole derivatives can adopt conformations similar to those of known inhibitors, providing a framework for the further optimization of their structure to enhance potency. nih.gov

Furthermore, Density Functional Theory (DFT) calculations have been employed to understand the electronic properties and reactivity of the 1,2,3-thiadiazole ring system. Such calculations can help in predicting the stability of different conformations and the nature of the non-covalent interactions that govern the binding to biological targets. For example, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to investigate the reaction mechanisms and stability of intermediates in the synthesis of functionalized 1,2,3-thiadiazoles, which is crucial for the design of new synthetic routes. nih.gov

The predictive power of these computational models is validated through experimental assays. For example, a series of compounds containing the 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold were synthesized and their binding to the N-terminal domain of Hsp90 was determined. nih.gov The experimental binding affinities provide crucial data for refining the computational models and improving their predictive accuracy. The following table summarizes the binding affinities of some of these Hsp90 inhibitors.

CompoundBinding Affinity (Kd) to Hsp90 (nM)
Compound A0.6
Compound B0.7
Compound C0.8
Compound D0.8

Data adapted from studies on 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold compounds as Hsp90 inhibitors. nih.goveurekaselect.comlsmu.lt

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
SolventAbsolute ethanolHigher purity, fewer byproducts
Reaction Time4–6 hoursBalances completion vs. degradation
Acid CatalystGlacial acetic acidAccelerates cyclization

Q. Table 2. Computational Modeling Guidelines

TechniqueApplicationKey OutputsReference
kNN-MFA QSARAnti-HIV activity predictionHydrophobic/electrostatic descriptors
Molecular DockingBinding mode analysisH-bond/π-stacking interactions
DFT CalculationsBandgap engineering for optoelectronicsHOMO-LUMO energy levels

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.